molecular formula C11H22O3 B8223278 5-hydroxyundecanoic Acid

5-hydroxyundecanoic Acid

Cat. No. B8223278
M. Wt: 202.29 g/mol
InChI Key: KTPMCFLPGSCUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxyundecanoic Acid is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-hydroxyundecanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxyundecanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aerosol Analysis

5-Hydroxyundecanoic acid has been identified in marine aerosols, suggesting its potential use in environmental studies. Its detection in aerosols was facilitated using gas chromatography-mass spectrometry, highlighting its application in environmental monitoring and analysis (Kawamura & Gagosian, 1988).

Chemo-enzymatic Synthesis

5-Hydroxyundecanoic acid is used in chemo-enzymatic synthesis processes. A study demonstrated its synthesis from ricinoleic acid, which can then be transformed into various derivatives, indicating its utility in chemical manufacturing and biotransformation processes (Jang et al., 2016).

Enzyme-catalyzed Polymerization

This acid has been utilized in enzyme-catalyzed condensation polymerization, producing high molecular weight polyesters. Such applications are significant in the field of polymer science and materials engineering (O'Hagan & Zaidi, 1994).

Biochemical Studies

5-Hydroxyundecanoic acid is involved in various biochemical studies, particularly in understanding the metabolism and biochemical pathways in biological systems, as indicated by its presence and activities in different cell types and processes (Powell & Rokach, 2005).

Green Chemistry and Corrosion Inhibition

This compound has applications in green chemistry, particularly as a component in eco-friendly corrosion inhibitors for steel surfaces. Its study in the context of protecting metal surfaces in acidic environments demonstrates its potential in industrial applications (Ituen et al., 2016).

properties

IUPAC Name

5-hydroxyundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPMCFLPGSCUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxyundecanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.